REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:9]([O:11]C)=O)=[N:4][C:5]([F:8])=[CH:6][N:7]=1.[NH3:13]>CO>[NH2:1][C:2]1[C:3]([C:9]([NH2:13])=[O:11])=[N:4][C:5]([F:8])=[CH:6][N:7]=1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CN1)F)C(=O)OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
was stirred for 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture thus formed
|
Type
|
CUSTOM
|
Details
|
After removing the solvent under reduced pressure, diethyl ether
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
FILTRATION
|
Details
|
the deposited precipitate was filtered off
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CN1)F)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |